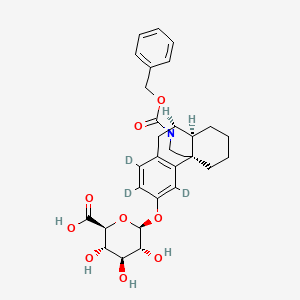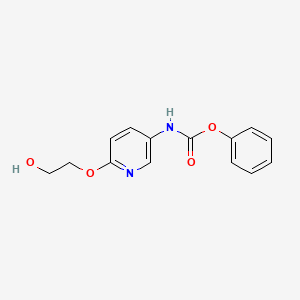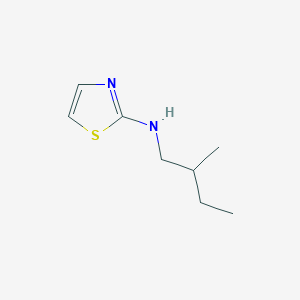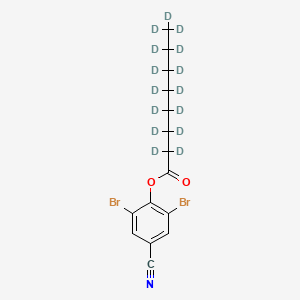![molecular formula C18H21NO B13862171 1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
1-[3-(Benzyloxy)propyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzyloxy)propyl]indoline is an organic compound that belongs to the indoline family. . The structure of this compound consists of an indoline core with a benzyloxypropyl substituent at the nitrogen atom, making it a unique and versatile molecule in various chemical and biological applications.
Méthodes De Préparation
The synthesis of 1-[3-(Benzyloxy)propyl]indoline can be achieved through several synthetic routes. One common method involves the reaction of indoline with 3-chloropropyl benzyl ether under basic conditions to form the desired product . The reaction typically takes place in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
For industrial production, the preparation method involves the use of phenylformic acid as a starting material to produce this compound hydrochloride. This intermediate is then subjected to further reactions, including reduction and nitrile formation, to yield the final product . The industrial process is designed to be cost-effective and suitable for large-scale production.
Analyse Des Réactions Chimiques
1-[3-(Benzyloxy)propyl]indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with hydrogen gas can produce alcohols.
Applications De Recherche Scientifique
1-[3-(Benzyloxy)propyl]indoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzyloxy)propyl]indoline involves its interaction with various molecular targets and pathways. The indoline core can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The benzyloxypropyl substituent can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
1-[3-(Benzyloxy)propyl]indoline can be compared with other indoline derivatives, such as:
1-(3-Hydroxypropyl)indoline: This compound has a hydroxypropyl group instead of a benzyloxypropyl group, which affects its solubility and reactivity.
1-(3-Methoxypropyl)indoline: The methoxypropyl group provides different electronic and steric effects compared to the benzyloxypropyl group, leading to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
1-(3-phenylmethoxypropyl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H21NO/c1-2-7-16(8-3-1)15-20-14-6-12-19-13-11-17-9-4-5-10-18(17)19/h1-5,7-10H,6,11-15H2 |
Clé InChI |
ZTASKJIGBQBSQD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)CCCOCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-3-[4-amino-3-(hydroxymethyl)-5-methylphenyl]prop-2-enenitrile](/img/structure/B13862119.png)

![4-[2-(4-Methyl-6-phenylpyridazin-3-yl)oxyethyl]morpholine](/img/structure/B13862134.png)


![Phenyl(6-pyridin-2-ylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B13862138.png)

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid](/img/structure/B13862146.png)


